N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a bicyclic heteroaromatic core with acetamide and substituted benzyl groups. The 3-fluorobenzyl and m-tolyl (3-methylphenyl) substituents contribute to its structural uniqueness. Such derivatives are often explored for kinase inhibition or anticancer activity due to their ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-16-4-2-5-17(10-16)12-21(30)25-8-9-29-22-20(13-27-29)23(31)28(15-26-22)14-18-6-3-7-19(24)11-18/h2-7,10-11,13,15H,8-9,12,14H2,1H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMAMKDJCIZWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the pyrazolo-pyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an adenosine receptor antagonist. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C22H19F2N5O3
- Molecular Weight : 439.4 g/mol
- CAS Number : 922047-93-6
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets, including kinases and adenosine receptors. The presence of a fluorobenzyl moiety enhances its lipophilicity and potential bioactivity.
Pharmacological Evaluations
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant pharmacological activities:
- Adenosine Receptor Antagonism : Many derivatives have shown affinity for adenosine receptors (A1, A2A, A3), which are implicated in various physiological processes such as inflammation and neuroprotection .
- Anticancer Activity : Some studies suggest that related compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- Neuroprotective Effects : Compounds in this class have been evaluated for neuroprotective properties, potentially aiding in conditions like Parkinson's disease and Alzheimer's disease through modulation of adenosine signaling pathways .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most promising candidates demonstrated selective inhibition of cancer cell growth while sparing normal cells .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table of Biological Activities
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with a pyrazolo[3,4-d]pyrimidine core can exhibit significant antitumor properties. For instance, studies have shown that these compounds may inhibit specific kinases involved in cancer progression, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Kinase Inhibition
The mechanism of action for N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide may involve the inhibition of various kinases by competing with ATP for binding at the ATP-binding pocket. This mechanism has been observed in other pyrazolo-pyrimidine derivatives, suggesting similar potential for this compound.
Neurological Disorders
There is emerging evidence that pyrazolo-pyrimidine derivatives may play a role in treating neurological disorders by modulating neurotransmitter systems or acting on specific receptors involved in neuroprotection and cognitive enhancement . The potential for this compound to interact with serotonin receptors could provide therapeutic avenues for conditions like depression or anxiety.
Gastrointestinal Disorders
Given the structural similarities to other compounds targeting gastrointestinal pathways, this compound may also be investigated for its effects on gastrointestinal motility and disorders such as irritable bowel syndrome (IBS) or gastroesophageal reflux disease (GERD) .
Case Study 1: Inhibition of Aldehyde Dehydrogenase
A study highlighted the inhibition of Aldehyde Dehydrogenase 1A isoforms as beneficial in chemotherapy-resistant ovarian cancer. Compounds similar to this compound were shown to enhance the efficacy of conventional chemotherapeutics by overcoming resistance mechanisms .
Case Study 2: Antidepressant-like Effects
Another investigation explored the antidepressant-like effects of pyrazolo-pyrimidine derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting their potential utility in treating mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidin-4-one core is conserved across analogs, but substituents at the N1, C5, and acetamide positions vary significantly, influencing physicochemical and biological properties. Key comparisons include:
*Calculated based on molecular formula.
Spectroscopic and Crystallographic Analysis
- NMR Profiling: Analogous to , where substituents in regions A (positions 39–44) and B (positions 29–36) caused distinct chemical shifts. For the target compound, the 3-fluorobenzyl and m-tolyl groups likely induce similar shifts in aromatic protons, differentiating it from analogs with 4-fluorophenyl or chromenone moieties .
- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving subtle structural differences, such as torsion angles or hydrogen bonding patterns influenced by fluorine or methyl groups .
Physicochemical Properties
- The m-tolylacetamide side chain could introduce steric hindrance, altering metabolic stability.
- Melting Points: Higher melting points (e.g., 302–304°C in Example 83, ) correlate with rigid chromenone systems, whereas the target compound’s flexible ethylacetamide chain may reduce crystallinity .
Q & A
Q. How to statistically analyze dose-response data with high variability?
- Answer :
- Four-parameter logistic model : Fit data using GraphPad Prism to calculate Hill slopes and IC₅₀ values; exclude outliers via Grubbs’ test (α = 0.05) .
- Meta-analysis : Pool data from ≥3 independent experiments; report 95% confidence intervals for IC₅₀ .
Q. What quality control measures ensure batch-to-batch consistency?
- Answer :
- QC protocols :
HPLC purity : ≥98% (USP method).
Residual solvent analysis : GC-MS to verify limits (e.g., DMF < 500 ppm) .
Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Characterization Techniques
Q. How does X-ray crystallography elucidate binding modes with biological targets?
- Answer :
- Co-crystallization : Soak protein crystals (e.g., EGFR kinase domain) with 10 mM compound for 24 hours.
- Data collection : Resolve structures at ≤2.0 Å resolution; analyze hydrogen bonds (e.g., pyrimidine N1 with Lys721) and hydrophobic contacts (3-fluorobenzyl with Phe723) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
